High-Resolution Mass Spectrometry Analysis of 1-Methyl-5,6-dihydro-4H-pyrrolo[2,3-c]pyridin-7-one (CAS 1311315-25-9): A Technical Whitepaper on Molecular Weight and Exact Mass Determination
High-Resolution Mass Spectrometry Analysis of 1-Methyl-5,6-dihydro-4H-pyrrolo[2,3-c]pyridin-7-one (CAS 1311315-25-9): A Technical Whitepaper on Molecular Weight and Exact Mass Determination
Executive Summary
In modern drug discovery, the precise structural characterization of novel synthetic scaffolds is non-negotiable. CAS 1311315-25-9 , chemically identified as 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (or 1-methyl-5,6-dihydro-4H-pyrrolo[2,3-c]pyridin-7-one)[1], is a bicyclic pyrrolo-pyridine derivative. Such heterocycles frequently serve as privileged pharmacophores in kinase inhibition and central nervous system (CNS) targeting.
To ensure the integrity of preclinical assays, researchers must definitively confirm the identity of this compound and differentiate it from isobaric impurities or degradation products. This whitepaper establishes a robust, self-validating analytical workflow utilizing Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to determine the exact mass and isotopic fidelity of CAS 1311315-25-9.
Chemical Profiling & Theoretical Calculations
Before initiating any mass spectrometry workflow, it is critical to establish the theoretical mass parameters. A common pitfall in early-stage laboratories is the conflation of average molecular weight with monoisotopic exact mass.
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Average Molecular Weight (MW): Calculated using the abundance-weighted average of all isotopes for each element. This value (150.18 g/mol ) is used for stoichiometric calculations and molarity preparations.
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Monoisotopic Exact Mass: Calculated using the mass of the most abundant, lowest-mass isotope of each element (e.g., 12C , 1H , 14N , 16O ). High-resolution mass spectrometers (Orbitrap, Q-TOF) measure this exact mass[2].
For CAS 1311315-25-9 ( C8H10N2O ), the theoretical monoisotopic mass is 150.0793 Da[3]. In positive Electrospray Ionization (ESI+), the addition of a proton ( 1H+ , mass = 1.0073 Da) yields a theoretical [M+H]+ ion at m/z 151.0866 .
Table 1: Theoretical Mass Parameters for CAS 1311315-25-9
| Parameter | Value | Analytical Relevance |
| Chemical Formula | C8H10N2O | Defines elemental composition. |
| Nominal Mass | 150 Da | Used in low-resolution MS (e.g., single quadrupole). |
| Average Molecular Weight | 150.18 g/mol | Used for volumetric sample preparation. |
| Monoisotopic Exact Mass | 150.0793 Da | Target for neutral compound identification[3]. |
| Theoretical [M+H]+ | 151.0866 m/z | Target for ESI+ HRMS detection. |
Analytical Methodology: LC-HRMS Protocol
To achieve a mass accuracy of <2 ppm , the analytical protocol must be designed as a self-validating system. The following methodology outlines the causality behind each experimental choice.
Sample Preparation
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Stock Solution: Dissolve 1.0 mg of CAS 1311315-25-9 in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock. Causality: Methanol ensures complete solubilization of the semi-polar pyrrolo-pyridine ring system.
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Working Dilution: Dilute the stock to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, pre-ionizing the basic nitrogen atoms in solution to maximize ESI+ efficiency.
UHPLC Separation
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Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 5 minutes.
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Causality: The gradient ensures that any highly polar salts elute in the void volume, preventing ion suppression in the MS source, while the C18 stationary phase effectively retains and focuses the analyte[4].
HRMS Tuning and Acquisition (Q-TOF or Orbitrap)
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Ionization Mode: ESI Positive.
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Resolving Power: Set to ≥60,000 (FWHM at m/z 200). Causality: High resolution is required to separate the target analyte from isobaric background matrix ions[5].
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Lock Mass Calibration (Critical Step): Continuously infuse a reference standard (e.g., Leucine Enkephalin, [M+H]+ = 556.2771) via a secondary reference sprayer. Causality: Time-of-Flight (TOF) tubes are susceptible to thermal drift. Real-time lock mass correction mathematically adjusts the mass axis every scan, ensuring the system self-validates and maintains <2 ppm mass accuracy.
Fig 1. LC-HRMS workflow for the exact mass analysis of CAS 1311315-25-9.
Data Interpretation & Mass Defect Analysis
Acquiring the data is only half the battle; rigorous interpretation distinguishes an expert analysis from a routine one.
Mass Error Calculation ( Δ ppm)
Upon extracting the chromatogram for m/z 151.0866, the measured mass must be compared to the theoretical mass. The mass error is calculated as:
Mass Error (ppm)=(Theoretical MassMeasured Mass−Theoretical Mass)×106
For drug discovery guidelines, a mass error of ≤2.0 ppm is the gold standard for structural confirmation[5]. If the measured mass is 151.0868, the error is +1.3 ppm , which is a passing result.
Orthogonal Validation via Isotopic Pattern
For C8H10N2O , the natural abundance of 13C (approx. 1.1% per carbon atom) dictates that the A+1 peak (m/z 152.0900) should have a relative intensity of approximately 8.8% compared to the monoisotopic A0 peak. If the measured A+1 intensity deviates significantly (e.g., measures at 15%), it indicates a co-eluting impurity or an incorrect molecular formula assignment, prompting immediate rejection of the data.
Fig 2. Decision logic tree for self-validating exact mass confirmation.
Conclusion
The precise determination of the exact mass of CAS 1311315-25-9 (150.0793 Da) using LC-HRMS is a foundational requirement for its use in pharmaceutical development[6]. By pairing high-resolution mass measurement with real-time lock mass calibration and rigorous isotopic pattern matching, analytical scientists can confidently confirm the identity of this pyrrolo-pyridine scaffold. This self-validating workflow ensures that downstream in vitro and in vivo assays are built upon a foundation of absolute chemical certainty.
References
- PubChemLite. C8H10N2O - Explore. uni.lu.
- ECHA CHEM. CAS number 1311315-25-9 Description. europa.eu.
- Longdom Publishing. High Resolution Mass Spectrometry for Drug Discovery and Developm. longdom.org.
- ResearchGate. Applications of High-Resolution Mass Spectrometry in Drug Discovery and Development. researchgate.net.
- Chromatography Online. High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. chromatographyonline.com.
- ResolveMass Laboratories Inc. High-Resolution Mass Spectrometry in Drug Discovery. resolvemass.ca.
Sources
- 1. ECHA CHEM [chem.echa.europa.eu]
- 2. Mass Spectrometry as a Workhorse for Preclinical Drug Discovery: Special Emphasis on Drug Metabolism and Pharmacokinetics | IntechOpen [intechopen.com]
- 3. PubChemLite - C8H10N2O - Explore [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. resolvemass.ca [resolvemass.ca]
